2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile
Description
Properties
Molecular Formula |
C9H11N3 |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetonitrile |
InChI |
InChI=1S/C9H11N3/c10-6-5-9-7-3-1-2-4-8(7)11-12-9/h1-5H2,(H,11,12) |
InChI Key |
WYMDMUWPLFRBDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CC#N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthetic approach to 2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)acetonitrile generally involves the following key steps:
- Formation of the tetrahydroindazole core via cyclization of appropriate hydrazine derivatives with carbonyl-containing precursors.
- Introduction of the acetonitrile group through nucleophilic substitution or alkylation reactions.
- Optional functional group transformations such as reduction, oxidation, or amide formation depending on the target derivative.
Detailed Synthetic Routes
Cyclization to Form the Tetrahydroindazole Core
One of the most cited routes starts from cyclic ketones such as 1,4-dioxaspiro[4.5]decan-8-one, which undergoes acylation with diethyl oxalate under strong base conditions (e.g., lithium diisopropylamide at −78 °C) to yield keto esters. Subsequent treatment with hydrazine derivatives (e.g., propylhydrazine) induces cyclization to the tetrahydroindazole ring system in good yields (~82%).
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | Diethyl oxalate, LDA, −78 °C | 68 | Formation of keto ester intermediate |
| Cyclization | Propylhydrazine, room temperature | 82 | Formation of tetrahydroindazole core |
Introduction of the Acetonitrile Group
The acetonitrile functionality is introduced via nucleophilic substitution on the tetrahydroindazole intermediate. Typically, the tetrahydroindazole derivative is reacted with chloroacetonitrile in the presence of strong bases such as sodium hydride or potassium tert-butoxide. This step results in the alkylation of the nitrogen or carbon adjacent to the indazole ring, forming the this compound product.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Chloroacetonitrile, NaH or KOtBu, solvent | Variable | Nucleophilic substitution to introduce acetonitrile |
Optional Transformations
- Hydrolysis and Amide Formation: The ester or acid intermediates can be hydrolyzed and coupled with amines to form amides, which may then be further modified.
- Reduction: Catalytic hydrogenation (e.g., Pd/C) can be employed to reduce unsaturated bonds or functional groups in the molecule.
- Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can modify the compound to hydroxyl or carbonyl derivatives.
Representative Synthetic Scheme
| Step | Starting Material | Reaction Type | Product/Intermediate | Yield (%) |
|---|---|---|---|---|
| 1 | 1,4-Dioxaspiro[4.5]decan-8-one | Acylation with diethyl oxalate | Keto ester intermediate | 68 |
| 2 | Keto ester intermediate | Cyclization with propylhydrazine | Tetrahydroindazole core | 82 |
| 3 | Tetrahydroindazole core | Hydrolysis to acid | Acid intermediate | 84 |
| 4 | Acid intermediate | Amide coupling | Amide derivatives | Variable |
| 5 | Amide derivatives or tetrahydroindazole | Alkylation with chloroacetonitrile | This compound | Variable |
Research Findings and Discussion
Yields and Reaction Efficiency
The yields reported in the literature for the formation of the tetrahydroindazole core are generally high (above 80%), indicating a reliable cyclization step. The alkylation step to introduce the acetonitrile group shows variable yields depending on reaction conditions and the base used, typically ranging from moderate to good yields (50–80%).
Reaction Conditions Optimization
- Low temperatures (−78 °C) are critical during the acylation step to control reactivity and improve selectivity.
- Use of strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) facilitates clean formation of keto esters.
- Alkylation with chloroacetonitrile requires careful control of base strength and solvent to avoid side reactions.
- Acidic conditions (e.g., 3N HCl) are employed for ketal deprotection when protecting groups are used.
Functional Group Compatibility
The synthetic routes accommodate various functional groups, allowing for the preparation of diverse derivatives. Amide formation and reductive amination steps enable structural diversification, which is valuable for medicinal chemistry applications.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|
| Acylation of cyclic ketone | Diethyl oxalate, LDA, −78 °C | 60–70 | Formation of keto ester intermediate |
| Cyclization with hydrazine | Propylhydrazine, room temperature | 80–85 | Formation of tetrahydroindazole core |
| Hydrolysis | Aqueous acid/base | 80–85 | Conversion to acid intermediate |
| Amide coupling | Dimethylamine or piperidine, coupling agents | Variable | Formation of amide derivatives |
| Alkylation with chloroacetonitrile | NaH or KOtBu, aprotic solvent | 50–80 | Introduction of acetonitrile group |
| Reductive amination (optional) | Reducing agents (e.g., NaBH3CN) | Variable | Structural diversification |
Chemical Reactions Analysis
Types of Reactions
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted indazole derivatives .
Scientific Research Applications
2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including inflammatory conditions and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4,5,6,7-Tetrahydro-1h-indazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target. In cancer research, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .
Comparison with Similar Compounds
Table 1: Methodological Approaches for Similar Compounds
Table 2: Hypothetical Properties of Target Compound vs. Analogues
Research Findings and Methodological Insights
- Synthetic Pathways : While employed rearrangement reactions for chromene derivatives, the target compound may require cyclocondensation of hydrazines with cyclic ketones, followed by nitrile introduction.
- Spectroscopic Validation : Combined experimental-theoretical approaches (e.g., GIAO for NMR) are critical for unambiguous structural assignment .
Biological Activity
2-(4,5,6,7-Tetrahydro-1H-indazol-3-yl)acetonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features an indazole moiety fused with a tetrahydro ring and an acetonitrile group, which contribute to its unique pharmacological properties. This article reviews the biological activities associated with this compound, focusing on its anti-inflammatory and anticancer properties, along with relevant case studies and research findings.
- Molecular Formula : C11H12N4
- Molecular Weight : 176.22 g/mol
- CAS Number : 61088-04-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The indazole structure allows for specific interactions with enzymes and receptors involved in inflammation and cell proliferation. It is believed that the compound can form hydrogen bonds with active sites on enzymes, leading to modulation of their activity and influencing several biological pathways.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes some key findings related to its anti-inflammatory potency:
| Study | Compound Concentration | % Inhibition | Reference |
|---|---|---|---|
| Study A | 1 mM | 93.80% | |
| Study B | 100 µM | 76.17% | |
| Study C | 50 µM | 88.81% |
These results indicate that the compound has a comparable efficacy to standard anti-inflammatory drugs like diclofenac.
Anticancer Activity
In addition to its anti-inflammatory properties, this compound has been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
A notable case study involved the examination of the compound's effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Apoptosis induction |
| MCF7 (breast cancer) | 12 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibition of proliferation |
These findings underscore the compound's potential as a therapeutic agent in cancer treatment.
Case Studies
Several case studies have been conducted to further elucidate the biological activities of this compound:
- Study on Anti-inflammatory Effects :
- Researchers evaluated the efficacy of the compound in a murine model of inflammation. The results demonstrated a significant reduction in paw edema compared to control groups.
- Anticancer Efficacy in vitro :
- A series of experiments assessed the cytotoxic effects of the compound on various tumor cell lines. The results indicated a dose-dependent response with significant growth inhibition observed at higher concentrations.
Q & A
Q. Basic
- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .
- Enzyme Inhibition Studies : Fluorescence-based assays to measure interactions with targets like kinases or cyclooxygenases .
- Cytotoxicity Profiling : MTT assays on cancer cell lines to evaluate antiproliferative effects .
How can synthetic routes be optimized for higher yield and purity?
Q. Advanced
- Continuous Flow Reactors : Improve hydrogenation efficiency and reduce side reactions .
- Alternative Catalysts : Transition-metal catalysts (e.g., Pd/C or Ru complexes) for selective hydrogenation .
- Advanced Purification : Simulated moving bed (SMB) chromatography for large-scale separation .
- DoE (Design of Experiments) : Statistical optimization of reaction parameters (temperature, solvent ratios) .
What strategies enhance bioactivity in derivatives of this compound?
Q. Advanced
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methoxy groups) at the indazole 3-position or acetonitrile chain to modulate lipophilicity and target binding .
- Click Chemistry : Azide-alkyne cycloaddition to append bioactive moieties (e.g., triazoles) .
- Prodrug Design : Mask the nitrile group as a thioamide or ester for improved bioavailability .
How to resolve contradictions in reported biological activity data?
Q. Advanced
- Assay Standardization : Control variables like pH, temperature, and cell passage number .
- Orthogonal Validation : Use multiple assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Purity Analysis : Quantify impurities via HPLC-MS; even trace contaminants (e.g., <1%) can skew results .
What mechanistic insights guide oxidation/reduction studies of this compound?
Q. Advanced
- Oxidation Pathways : Use H₂O₂ or mCPBA to convert the nitrile to an amide or carboxylic acid; monitor intermediates via FTIR or LC-MS .
- Reduction Studies : Catalytic hydrogenation or NaBH₄ to saturate the tetrahydroindazole ring; deuterium labeling for kinetic isotope effect (KIE) analysis .
- Computational Modeling : DFT calculations predict reactive sites (e.g., nitrile electrophilicity) .
How does this compound compare to other tetrahydroindazole derivatives?
Q. Advanced
- Structural Analogues :
- 3-Ethyl-tetrahydroindazole : Increased steric bulk reduces enzyme binding compared to the acetonitrile derivative .
- Carboxylate Derivatives : Higher solubility but lower membrane permeability .
- Bioactivity : The nitrile group enhances hydrogen bonding with catalytic lysine residues in kinases versus phenyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
